molecular formula C14H11BrO3 B1274787 2-[(3-Bromobenzyl)oxy]benzoic acid CAS No. 743453-43-2

2-[(3-Bromobenzyl)oxy]benzoic acid

Cat. No. B1274787
M. Wt: 307.14 g/mol
InChI Key: XXEHDADBNHDAIB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-[(3-Bromobenzyl)oxy]benzoic acid involves several steps and different starting materials. For instance, the synthesis of 2-bromo-N-(2,4-difluorobenzyl)benzamide, which shares a bromobenzyl component, was achieved with a high yield of 92% by reacting 2-bromobenzoic acid with (2,4-difluorophenyl)methanamine . Similarly, 2-(bromomethyl) benzoic acid was synthesized from 2-methylbenzoic acid and bromine through a free radical reaction . These methods demonstrate the feasibility of synthesizing brominated benzoic acid derivatives, which could be applicable to the synthesis of 2-[(3-Bromobenzyl)oxy]benzoic acid.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques and single-crystal X-ray diffraction. For example, the crystal structure of 2-bromo-N-(2,4-difluorobenzyl)benzamide was established, showing that it crystallizes in the monoclinic system with specific unit cell dimensions . The crystal structure of another related compound, 2-methoxy-benzoic acid 2-oxo-3-(2,4,6-trimethyl-phenyl)-1-oxa-spiro[4.4]non-3-en-4-yl ester, was also determined, revealing a monoclinic space group and specific bond lengths indicating a conjugated system . These findings suggest that 2-[(3-Bromobenzyl)oxy]benzoic acid could also exhibit a well-defined crystalline structure, which could be elucidated using similar techniques.

Chemical Reactions Analysis

The chemical reactivity of brominated benzoic acid derivatives can be complex and versatile. For instance, the cyclization reaction of 2,3-allenoic acids in the presence of simple allenes led to the synthesis of furanone derivatives, showcasing the potential for creating cyclic structures from acyclic precursors . Additionally, the synthesis of an oxovanadium(V) complex derived from a benzohydrazone ligand indicates that brominated benzoic acid derivatives can form coordination compounds with metals, which could be relevant for the reactivity of 2-[(3-Bromobenzyl)oxy]benzoic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzoic acid derivatives can be inferred from their synthesis and molecular structure. For example, the crystal structure analysis provides insights into the solid-state properties, such as lattice parameters and molecular packing . Spectroscopic techniques like IR, NMR, and mass spectrometry are used to characterize these compounds and determine their purity and stability . The urease inhibitory activity of the oxovanadium complex suggests potential biological applications for these compounds . These analyses are crucial for understanding the behavior of 2-[(3-Bromobenzyl)oxy]benzoic acid in various environments and could guide its applications in material science or medicinal chemistry.

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • A method for synthesizing analogs of glutamate carboxypeptidase II inhibitors, including compounds derived from 4-(2-ethoxycarbonylacetyl)benzoic acid, was developed. This method allows the synthesis of various benzoic acid derivatives for potential biological applications (Teus et al., 2007).
    • Research on 2,4,6-Tribromo-3-hydroxybenzoic acid, a compound with high sensitivity and ideal for the enzymatic determination of phenol, explores its synthesis methods and structural characterization (Feng Yu-chuan, 2012).
    • The synthesis of 2-(bromomethyl) benzoic acid using 2-methylbenzoic and bromine as basic materials has been investigated, showing potential for diverse applications in chemical synthesis (Wang Ping, 2011).
  • Biological and Medicinal Applications :

    • Benzoic acid derivatives, including bromobenzoic acids, have been studied for their antibacterial activities. Novel esters and hybrids of 3-hydroxy benzoic acid were synthesized and tested for potential antibacterial properties (Satpute et al., 2018).
    • Bromophenols, synthesized from benzoic acids, demonstrated powerful antioxidant activities and were tested against metabolic enzymes, indicating potential medicinal applications (Öztaşkın et al., 2017).
  • Environmental and Analytical Chemistry :

    • The study of benzophenone-3, a UV filter commonly found in sunscreens, in chlorinated seawater swimming pools, revealed the formation of brominated disinfection byproducts, highlighting the importance of understanding the chemical interactions of bromobenzoic acid derivatives in different environments (Manasfi et al., 2015).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .

properties

IUPAC Name

2-[(3-bromophenyl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO3/c15-11-5-3-4-10(8-11)9-18-13-7-2-1-6-12(13)14(16)17/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXEHDADBNHDAIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OCC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60391244
Record name 2-[(3-bromobenzyl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Bromobenzyl)oxy]benzoic acid

CAS RN

743453-43-2
Record name 2-[(3-bromobenzyl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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